1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
Brand Name:
Vulcanchem
CAS No.:
887348-35-8
VCID:
VC0368108
InChI:
InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-10-5-6-11-17(16)22(20)12-13-24-19-14(2)8-7-9-15(19)3/h5-11,18,23H,4,12-13H2,1-3H3
SMILES:
CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O
Molecular Formula:
C20H24N2O2
Molecular Weight:
324.4g/mol
1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
CAS No.: 887348-35-8
Main Products
VCID: VC0368108
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4g/mol
CAS No. | 887348-35-8 |
---|---|
Product Name | 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol |
Molecular Formula | C20H24N2O2 |
Molecular Weight | 324.4g/mol |
IUPAC Name | 1-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Standard InChI | InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-10-5-6-11-17(16)22(20)12-13-24-19-14(2)8-7-9-15(19)3/h5-11,18,23H,4,12-13H2,1-3H3 |
Standard InChIKey | FHTOMMPJKVRDLR-UHFFFAOYSA-N |
SMILES | CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O |
Canonical SMILES | CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O |
PubChem Compound | 16451093 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume